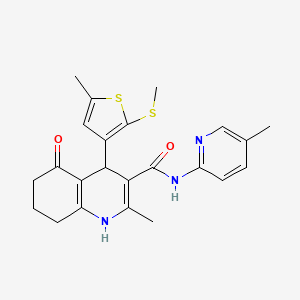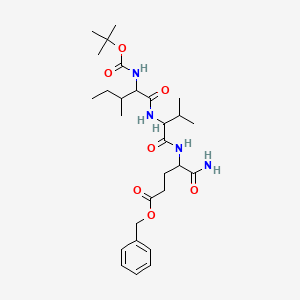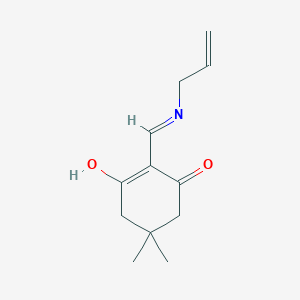![molecular formula C21H18BrN3O2 B11631528 (5E)-3-(4-bromobenzyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631528.png)
(5E)-3-(4-bromobenzyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidine-2,4-Dione Core: This can be achieved by reacting urea with an appropriate diketone under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the imidazolidine-2,4-dione core through a Friedel-Crafts alkylation reaction.
Attachment of the Indole Moiety: The final step involves the condensation of the indole derivative with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: can be compared with similar compounds such as:
- (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
- (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making each compound unique in its own right .
Eigenschaften
Molekularformel |
C21H18BrN3O2 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(1-ethylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18BrN3O2/c1-2-24-13-15(17-5-3-4-6-19(17)24)11-18-20(26)25(21(27)23-18)12-14-7-9-16(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,23,27)/b18-11+ |
InChI-Schlüssel |
JMBLUNQJQDTXLX-WOJGMQOQSA-N |
Isomerische SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11631456.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631457.png)
![Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631460.png)


![methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11631474.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631482.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631498.png)
![diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631501.png)
![1-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11631510.png)
![7-tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11631512.png)
![N-(3-bromophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11631513.png)
![4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile](/img/structure/B11631526.png)
